molecular formula C10H16N4 B13191323 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole

4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole

Cat. No.: B13191323
M. Wt: 192.26 g/mol
InChI Key: PLMRNUACEKAMLI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a pyrrolidin-2-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC) to yield the 1,2,3-triazole ring. The cyclopropyl group can be introduced via cyclopropylation reactions, while the pyrrolidin-2-ylmethyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the cyclopropyl group, potentially yielding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole is largely dependent on its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the cyclopropyl and pyrrolidin-2-ylmethyl groups can enhance binding affinity and selectivity. The compound may inhibit enzymes or modulate receptors by occupying active sites or allosteric sites, thereby altering the biological pathways involved.

Comparison with Similar Compounds

    1-(Pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine ring but differs in the aromatic substitution.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the triazole ring.

    1,2,3-Triazole derivatives: Various derivatives with different substituents on the triazole ring.

Uniqueness: 4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole is unique due to the combination of the cyclopropyl group, pyrrolidin-2-ylmethyl group, and the triazole ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

4-cyclopropyl-1-(pyrrolidin-2-ylmethyl)triazole

InChI

InChI=1S/C10H16N4/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8/h7-9,11H,1-6H2

InChI Key

PLMRNUACEKAMLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)C3CC3

Origin of Product

United States

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